3-Adamantan-1-yl-imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-adamantyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-11-7-14-12(17)15(11)13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHNZPDKGVPJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Adamantan 1 Yl Imidazolidine 2,4 Dione
Primary Synthetic Routes for the Imidazolidine-2,4-dione Core
The synthesis of the imidazolidine-2,4-dione scaffold is a well-established area of organic chemistry, with several classical and modern methods available. researchgate.netwikipedia.org These routes typically involve the cyclization of open-chain precursors to form the five-membered heterocyclic ring. The choice of method often depends on the desired substitution pattern on the final molecule.
Cyclization Reactions from Urea (B33335) Precursors and Dicarbonyl Compounds
A fundamental approach to the hydantoin (B18101) core involves the condensation and subsequent cyclization of a urea or a urea derivative with a dicarbonyl compound or its synthetic equivalent. This strategy builds the ring by forming the N1-C5 and C4-N3 bonds in a sequential or concerted manner.
Oxalyl chloride serves as a highly reactive dicarbonyl synthon for the synthesis of parabanic acid (imidazolidine-2,4,5-trione) derivatives from urea precursors. Research has demonstrated the cyclization of N,N'-disubstituted ureas, including those bearing adamantane (B196018) moieties, with oxalyl chloride under mild conditions to produce 1,3-di-substituted imidazolidine-2,4,5-triones in high yields. researchgate.net While this specific reaction yields a trione, the underlying principle of using oxalyl chloride to form the core ring by reacting with the two nitrogen atoms of a urea is a key transformation. researchgate.netacs.org The reaction of a monosubstituted urea, such as 1-adamantylurea, with oxalyl chloride would be a direct pathway to the corresponding N-substituted parabanic acid, a close analog of the target compound.
Beyond oxalyl chloride, other reagents and conditions facilitate the cyclization of ureas. The Biltz synthesis, a historically significant method, involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with urea to form phenytoin. researchgate.net This principle can be extended to other 1,2-dicarbonyls and ureas. In modern synthesis, molten urea itself can act as both a solvent and a reagent in cyclization cascades to form complex heterocyclic systems. rsc.org Photoredox catalysis has also been employed for the tandem addition-chemoselective N-cyclization of o-alkenyl aryl ureas, demonstrating a novel approach to forming related quinazolinone structures through radical pathways. chemrxiv.org
Synthesis from Amino Acids and Isocyanates/Isothiocyanates
One of the most common and versatile methods for synthesizing hydantoins is the Urech hydantoin synthesis. researchgate.netwikipedia.org This pathway involves the reaction of an α-amino acid with an isocyanate. The process begins with the nucleophilic attack of the amino group on the isocyanate to form an N-carbamoyl amino acid (a ureido acid), which then undergoes acid-catalyzed intramolecular cyclization via dehydration to yield the 5-substituted hydantoin. researchgate.netmdpi.com
A typical procedure involves reacting the α-amino acid with potassium cyanate (B1221674) in the presence of an acid. researchgate.net Alternatively, a pre-formed isocyanate, such as adamantyl isocyanate, can be reacted with an amino acid or its ester. This approach is highly effective for producing N3-substituted hydantoins. mdpi.comgoogle.com The use of isothiocyanates follows a similar reaction pathway to yield 2-thiohydantoins, which can subsequently be converted to hydantoins.
Table 1: Overview of Primary Hydantoin Synthesis Routes
| Method Name | Precursors | Key Reagents/Conditions | Product Type |
| Urea + Dicarbonyl | Substituted Urea, Dicarbonyl Compound (e.g., glyoxal) or Synthon (e.g., oxalyl chloride) | Condensation, often with heating or under acidic/basic conditions. researchgate.netacs.org | Substituted Imidazolidine-2,4-dione or related structures. |
| Urech Synthesis | α-Amino Acid, Cyanate (e.g., KOCN) or Isocyanate | Formation of a ureido intermediate followed by acid-catalyzed cyclization. researchgate.netwikipedia.org | 5-Substituted Imidazolidine-2,4-dione. |
| Bucherer-Bergs Reaction | Ketone/Aldehyde, Ammonium Carbonate, Cyanide Source (e.g., KCN) | One-pot reaction, typically in aqueous alcohol. wikipedia.org | 5,5-Disubstituted Imidazolidine-2,4-dione. |
| From Amino Acid Esters | α-Amino Acid Ester, Isocyanate | Reaction to form a ureido ester, followed by base-promoted cyclization. nih.govorganic-chemistry.org | N3- and/or 5-Substituted Imidazolidine-2,4-dione. |
Regioselective Synthesis Strategies for N3-Substituted Imidazolidine-2,4-diones
Achieving regiocontrol to specifically synthesize the N3-substituted isomer is crucial for preparing 3-Adamantan-1-yl-imidazolidine-2,4-dione. Several strategies have been developed to direct substitution to the N3 position.
One effective method is the direct alkylation of a pre-formed hydantoin ring. The nitrogen at the N3 position is generally more acidic and sterically accessible than the N1 nitrogen, particularly when the C5 position is substituted. Alkylation reactions on 5,5-disubstituted hydantoins with various alkyl halides in the presence of a base like potassium carbonate have been shown to proceed with high regioselectivity at the N3 position. beilstein-journals.orgresearchgate.net
Another strategy involves a multi-step process where an α-amino acid is first reacted with an isocyanate (e.g., adamantyl isocyanate). google.com The resulting ureido acid intermediate is then cyclized under conditions that favor the formation of the N3-substituted hydantoin. The steric bulk of the adamantyl group on the isocyanate can play a significant role in directing the regiochemical outcome of the cyclization. nih.gov
Table 2: Selected Examples of Regioselective N3-Alkylation of Hydantoins
| Hydantoin Substrate | Alkylating Agent | Base / Solvent | Product | Yield | Reference |
| 5,5-Dimethylhydantoin | 3,4-Dichlorobenzyl chloride | K₂CO₃ / DMF | 3-(3,4-Dichlorobenzyl)-5,5-dimethylhydantoin | 92% | beilstein-journals.org |
| 5,5-Dimethylhydantoin | Propargyl bromide | K₂CO₃ / DMF | 5,5-Dimethyl-3-(prop-2-yn-1-yl)hydantoin | 90% | beilstein-journals.org |
| Hydantoin (unsubstituted) | 3,4-Dichlorobenzyl chloride | K₂CO₃ / DMF | 3-(3,4-Dichlorobenzyl)hydantoin | 89% | beilstein-journals.org |
Note: This table presents data from a study on N3-alkylation, illustrating the feasibility and conditions for such regioselective transformations.
Introduction of the Adamantane Moiety at the N3 Position
The synthesis of the title compound, this compound, is achieved by combining the principles of hydantoin formation with regioselective introduction of the adamantyl group.
A primary route involves the reaction of an appropriate amino acid or its ester with 1-adamantyl isocyanate. mdpi.comnih.gov For example, reacting glycine (B1666218) methyl ester with 1-adamantyl isocyanate would yield a ureido ester intermediate. Subsequent base-catalyzed cyclization of this intermediate leads to the formation of the hydantoin ring, with the adamantyl group positioned at N3. This method is advantageous as the adamantyl group is incorporated early in the sequence, and the cyclization is often highly regioselective.
An alternative approach is the direct N-alkylation of imidazolidine-2,4-dione with an activated adamantane derivative, such as 1-bromoadamantane (B121549) or 1-adamantyl triflate. researchgate.net This reaction would be carried out in the presence of a suitable base and solvent, leveraging the inherent reactivity and selectivity of the N3 position for alkylation. beilstein-journals.org Given the steric hindrance of the adamantyl group, reaction conditions would need to be optimized to achieve a good yield. A patent describes the synthesis of adamantyl hydantoin, indicating the industrial relevance of such compounds. google.com
Derivatization and Analogue Synthesis of this compound
The synthesis of analogues of this compound is a key area of research, driven by the desire to modulate the compound's physicochemical properties. These efforts can be broadly categorized into modifications of the adamantane cage and substitutions on the hydantoin ring.
Functionalization of the Adamantane Cage
The adamantane scaffold is a rigid and sterically demanding three-dimensional structure that offers unique opportunities for chemical modification. researchgate.netnih.gov Its cage-like structure is composed of tertiary (bridgehead) and secondary (methylene) C-H bonds, with the bridgehead positions being particularly susceptible to functionalization due to the stability of the resulting adamantyl radical or carbocation intermediates. nih.gov
Direct radical functionalization represents a powerful strategy for introducing a wide array of functional groups onto the adamantane core. nih.gov Methods such as decatungstate photocatalysis can be employed to abstract a hydrogen atom from adamantane, generating an adamantyl radical. This reactive intermediate can then participate in various bond-forming reactions, including carbonylation followed by Giese addition to introduce ketone functionalities. nih.gov
Another approach involves the use of pre-functionalized adamantane building blocks. For instance, (3-hydroxyadamantan-1-yl)-methanols can be synthesized through the nitroxylation of adamantan-1-ylmethanols, followed by reduction. researchgate.net These functionalized adamantanes can then be used in the synthesis of the target imidazolidine-2,4-dione, resulting in derivatives with hydroxyl or other groups on the adamantane cage. The reactivity of functional groups directly attached to the adamantane bridgehead can sometimes be low, leading to moderate yields in subsequent reactions like amidations. researchgate.net
Table 1: Selected Methods for Adamantane Cage Functionalization
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference |
|---|---|---|---|
| Radical Carbonylation | Decatungstate photocatalysis, CO | Ketone | nih.gov |
| Nitroxylation/Reduction | Fuming nitric acid, Hydrazine hydrate | Hydroxyl | researchgate.net |
Substitutions at the Imidazolidine-2,4-dione Ring (e.g., C5-position)
The imidazolidine-2,4-dione, or hydantoin, ring is a versatile scaffold with multiple sites for substitution, most notably at the N1 and C5 positions. mdpi.commdpi.com Since the N3 position is occupied by the adamantyl group in the parent compound, further derivatization primarily targets the remaining nitrogen and the C5 carbon.
Substitutions at the C5 position are particularly common for generating structural diversity in hydantoin derivatives. researchgate.netkg.ac.rs The synthesis of 5,5-disubstituted hydantoins can be achieved through various methods, including the Bucherer-Bergs reaction or by starting with α-amino acids. For this compound, introducing substituents at the C5 position would typically involve a multi-step synthesis starting from a C5-substituted hydantoin precursor, which is then N-adamantylated, or by constructing the ring from an adamantyl-containing urea and a substituted carbonyl compound.
For example, the reaction of C-phenylglycine derivatives with isocyanates is a known method for producing N-3 and C-5 substituted imidazolidine-2,4-diones. mdpi.com A similar strategy could be envisioned where 1-adamantyl isocyanate is reacted with a C5-substituted amino acid to form the desired analogue. Furthermore, reactions at the C5 position of a pre-formed 3-adamantylhydantoin are possible. The carbon atom at position 5 can act as a nucleophile, especially after deprotonation, allowing for reactions with various electrophiles. mdpi.com
Synthetic Approaches to Bis-adamantane Derivatives
The synthesis of molecules containing two adamantane moieties linked to a central imidazolidine-2,4-dione core represents a strategy for creating larger, highly lipophilic, and sterically defined structures. A plausible approach to such bis-adamantane derivatives would involve the use of a difunctional linker or a core scaffold that can be reacted with adamantyl-containing reagents.
One potential route could involve the synthesis of a 1,5-disubstituted imidazolidine-2,4-dione, where one substituent is the adamantyl group and the other is a reactive handle. This handle could then be used to couple with a second adamantane-containing molecule. A more direct approach would be the synthesis of 1,3-bis(adamantan-1-yl)imidazolidine-2,4-dione. This could theoretically be achieved by reacting 1,3-di(adamantan-1-yl)urea with a suitable two-carbon synthon under cyclization conditions. While specific literature on bis-adamantane imidazolidinediones is scarce, the synthesis of other bis-cyclic imidazolidine (B613845) derivatives, which often involves coupling a building block with a diamine, provides a conceptual framework for such syntheses. nih.gov
Reaction Mechanism Elucidation during Synthesis
The formation of the this compound core likely proceeds through a mechanism common to the synthesis of many N-substituted hydantoins. A common synthetic route involves the reaction of an α-amino acid with an isocyanate. In the context of the title compound, the synthesis could start with the reaction of glycine with 1-adamantyl isocyanate.
The plausible mechanism would initiate with the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of 1-adamantyl isocyanate. This would form an N-adamantyl-N'-carboxymethyl urea intermediate. Subsequent intramolecular cyclization, driven by the attack of the urea nitrogen onto the carboxylic acid carbonyl, followed by dehydration, would yield the this compound ring. This type of cyclization is a well-established method for forming hydantoin rings. mdpi.com
Alternative mechanisms exist, such as those mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine, which can facilitate the cyclization of Boc-protected dipeptides into hydantoins through amide activation and a Mumm rearrangement. organic-chemistry.org While more complex, these advanced methods highlight the range of mechanistic pathways available for hydantoin synthesis.
Optimization of Synthetic Pathways for Research Scale Production
Optimizing the synthesis of this compound for research-scale production involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. Key areas for optimization include the choice of solvent, catalyst, reaction temperature, and stoichiometry of reactants.
For the synthesis involving 1-adamantyl isocyanate and an amino acid ester, followed by cyclization, several factors can be fine-tuned.
Solvent: The polarity of the solvent can significantly influence reaction rates and yields. A range of aprotic solvents, from nonpolar (e.g., toluene) to polar (e.g., DMF, CH3CN), should be screened.
Temperature: While some hydantoin syntheses proceed at room temperature, others require heating to drive the cyclization and dehydration steps. mdpi.comnih.gov Optimization would involve finding the lowest temperature that provides a reasonable reaction rate to minimize the formation of byproducts.
Catalyst: The cyclization step can often be promoted by either acid or base. A systematic screening of catalysts (e.g., p-toluenesulfonic acid, sodium hydroxide) could identify the most efficient promoter for the ring-closing step. nih.gov
Purification: Developing an efficient purification protocol is crucial. Recrystallization is often a viable method for obtaining high-purity solid products and should be optimized by testing various solvent systems. mdpi.commdpi.com
By carefully adjusting these parameters, a robust and reproducible synthetic pathway can be developed to ensure a reliable supply of this compound for further research and derivatization.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography Studies
X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. For 3-Adamantan-1-yl-imidazolidine-2,4-dione and its derivatives, these studies are crucial for determining the precise arrangement of atoms, the nature of chemical bonds, and the packing of molecules in the crystal lattice.
Table 1: Selected Intramolecular Geometric Parameters for a Representative Adamantane-Substituted Hydantoin (B18101) Derivative
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | C2=O2 | 1.208 Å |
| C4=O4 | 1.211 Å | |
| N1-C2 | 1.385 Å | |
| N1-C5 | 1.462 Å | |
| N3-C2 | 1.379 Å | |
| N3-C4 | 1.401 Å | |
| C4-C5 | 1.531 Å | |
| Bond Angle | C2-N1-C5 | 112.1° |
| C2-N3-C4 | 112.8° | |
| N1-C2-N3 | 108.5° | |
| O4-C4-N3 | 125.4° | |
| O4-C4-C5 | 125.9° | |
| Dihedral Angle | C5-N1-C2-N3 | -16.4° |
| N1-C2-N3-C4 | 4.8° | |
| C2-N3-C4-C5 | 8.3° | |
| N3-C4-C5-N1 | -15.8° |
Data sourced from studies on structurally similar adamantane (B196018) hydantoin derivatives.
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of adamantane-substituted hydantoins, hydrogen bonding is a dominant feature. The N1-H proton of the hydantoin ring typically acts as a hydrogen bond donor to one of the carbonyl oxygens (O=C4) of an adjacent molecule, forming centrosymmetric dimers. This interaction creates robust chains or networks that stabilize the crystal packing.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical science. Different polymorphs can exhibit distinct physical properties. To date, comprehensive studies on the polymorphism of this compound are not extensively reported in publicly accessible literature. Similarly, co-crystallization, which involves crystallizing a target molecule with a second component (a co-former) to create a new crystalline phase with modified properties, remains an area for potential future investigation for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H.
The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. The chemical shifts (δ) of the protons are indicative of their local electronic environment. The adamantane cage gives rise to characteristic signals in the upfield region of the spectrum. The protons of the adamantyl group attached to the nitrogen atom of the hydantoin ring are typically deshielded due to the electron-withdrawing effect of the adjacent nitrogen.
The protons on the hydantoin ring itself also show distinct signals. The N1-H proton is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The CH₂ group at the C5 position of the imidazolidine (B613845) ring appears as a singlet in the parent compound. In substituted derivatives, these protons would show more complex splitting patterns (coupling) depending on the adjacent substituents. Analysis of coupling constants (J) provides valuable information about the connectivity and dihedral angles between neighboring protons.
Table 2: Representative ¹H NMR Spectral Data for the Core Structure of Adamantane-Substituted Hydantoins
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Adamantane-CH (bridgehead) | ~2.15 | br s |
| Adamantane-CH₂ (bridge) | ~2.10 | br s |
| Adamantane-CH₂ (bridge) | ~1.70 | br s |
| Hydantoin-CH₂ (C5) | ~3.95-4.20 | s |
| Hydantoin-NH (N1) | ~7.50-8.50 | br s |
Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. Data is compiled from studies on various N-adamantyl hydantoin derivatives.
¹³C NMR for Carbon Skeleton Connectivity and Electronic Environment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a principal technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, whose chemical shift (δ) in parts per million (ppm) is indicative of its electronic environment.
For this compound, one would expect to observe signals for all 12 carbon atoms of the molecule.
Adamantyl Moiety: The adamantane cage has a high degree of symmetry. The carbon atom attached directly to the hydantoin nitrogen (C1') would be a quaternary carbon and is expected to appear significantly downfield. The remaining adamantyl carbons would include methine (-CH) and methylene (B1212753) (-CH₂) groups. Based on data for adamantane itself and its derivatives, the methine carbons typically resonate around δ 38 ppm, and the methylene carbons appear near δ 28 ppm. mdpi.com Substitution on the cage would shift these values.
Imidazolidine-2,4-dione (Hydantoin) Moiety: This ring contains three unique carbons. The two carbonyl carbons (C=O) at the C-2 and C-4 positions are highly deshielded and would appear far downfield, typically in the range of δ 155-175 ppm. The methylene carbon at the C-5 position would be found further upfield.
A hypothetical ¹³C NMR data table is presented below for illustrative purposes, based on known chemical shifts for related structures.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is predictive and not based on experimental results for the title compound.)
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-2 (Hydantoin) | ~156 | Carbonyl (C=O) |
| C-4 (Hydantoin) | ~172 | Carbonyl (C=O) |
| C-5 (Hydantoin) | ~45-55 | Methylene (CH₂) |
| C-1' (Adamantyl) | ~55-65 | Quaternary (C) |
| Adamantyl -CH- | ~35-45 | Methine (CH) |
| Adamantyl -CH₂- | ~28-38 | Methylene (CH₂) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional NMR experiments are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be crucial for tracing the proton network within the adamantyl cage.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining the 3D conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy provides confirmation of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the functional groups in this compound. For related hydantoin structures, characteristic bands include N-H stretching vibrations (around 3200-3300 cm⁻¹) and strong, distinct carbonyl (C=O) stretching vibrations (typically between 1700-1780 cm⁻¹). researchgate.net The adamantyl C-H stretching vibrations would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar adamantane cage would likely produce strong Raman signals, whereas the polar carbonyl groups would be weaker.
Table 2: Expected IR Absorption Bands for this compound (Note: This data is predictive and not based on experimental results for the title compound.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Adamantyl) | 2850 - 2950 | Strong |
| C=O Stretch (Asymmetric) | ~1770 | Strong |
| C=O Stretch (Symmetric) | ~1710 | Strong |
| C-N Stretch | 1300 - 1400 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous determination of its elemental formula. For C₁₂H₁₆N₂O₂, the calculated monoisotopic mass is 220.1212 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value.
Tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. The molecular ion [M]⁺ would be expected to undergo characteristic fragmentation. A prominent fragmentation pathway would likely involve the cleavage of the N-C bond between the hydantoin ring and the adamantyl group, leading to the formation of a stable adamantyl cation (m/z 135) as a major fragment. Other fragments corresponding to the hydantoin ring would also be observed.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability (as a research tool)
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC): A DSC thermogram would show thermal transitions such as melting. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be observed. The temperature and enthalpy of this transition provide information about the compound's purity and the stability of its crystal lattice.
Thermogravimetric Analysis (TGA): TGA measures changes in mass with increasing temperature. The TGA curve would indicate the decomposition temperature of the compound. A stable compound would show no mass loss until a high temperature, at which point a sharp drop in mass would signify thermal decomposition. The pattern of mass loss can sometimes provide insight into the decomposition mechanism.
Computational Chemistry and Theoretical Modeling of 3 Adamantan 1 Yl Imidazolidine 2,4 Dione
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to the computational analysis of molecular systems. DFT has become a popular and high-fidelity method for computing structural properties, vibrational frequencies, and electronic characteristics of molecules. niscpr.res.inresearchgate.net Studies on related imidazolidine-2,4-dione (also known as hydantoin) derivatives and other adamantane-containing compounds have demonstrated the utility of DFT in providing a detailed understanding of their physicochemical properties. researchgate.netresearchgate.net
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 3-Adamantan-1-yl-imidazolidine-2,4-dione, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The structure consists of a planar imidazolidine-2,4-dione ring attached to a bulky, cage-like adamantane (B196018) group via a nitrogen atom. mdpi.comnih.gov Computational analysis of related hydantoin (B18101) structures reveals that the five-membered ring is nearly planar. researchgate.netnih.gov The key structural parameters, such as the bond lengths of the carbonyl groups (C=O) and the C-N bonds within the ring, can be precisely calculated. The adamantyl group, known for its rigidity and lipophilicity, introduces significant steric bulk. mdpi.com Conformational analysis would focus on the rotational orientation of the adamantyl group relative to the plane of the imidazolidine-2,4-dione ring to identify the most energetically favorable conformer.
Below is a table of typical bond lengths and angles for a related 1,2,4-triazole (B32235) ring, illustrating the type of data obtained from geometry optimization.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1–N2 | 1.39 | C1–N1–C2 | 108.0 |
| N2–C1 | 1.32 | N1–N2–C1 | 110.0 |
| C1–N3 | 1.38 | N2–C1–N3 | 105.0 |
| N3–C2 | 1.37 | C1–N3–C2 | 109.0 |
| C2–N1 | 1.33 | N3–C2–N1 | 108.0 |
| Data derived from studies on similar heterocyclic systems. |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net In computational studies of imidazole (B134444) derivatives, the HOMO-LUMO gap has been used to prove bioactivity from intermolecular charge transfer. irjweb.com For one such derivative, the calculated HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant stability. irjweb.com
The distribution of the HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized on the imidazolidine-2,4-dione moiety, which is richer in electrons, while the LUMO may be distributed across the ring system.
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Illustrative data from a DFT study on a related imidazole derivative. irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. irjweb.comresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.
Red/Yellow: Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack.
Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the two carbonyl (C=O) groups, as these are the most electronegative atoms in the structure. researchgate.netresearchgate.net These sites are the primary targets for electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the adamantyl cage, indicating their susceptibility to nucleophilic interaction. The MEP analysis thus provides a clear visual guide to the molecule's reactive sites. researchgate.net
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). niscpr.res.in
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / η
Electrophilicity Index (ω) = χ² / (2η)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.7212 |
| Chemical Hardness (η) | 1.2458 |
| Softness (S) | 0.4023 |
| Electrophilicity Index (ω) | 3.789 |
| Illustrative data from a study on a related heterocyclic compound. niscpr.res.in |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are crucial for several reasons: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of specific vibrational modes to the absorption bands observed in experimental spectra. researchgate.net
For this compound, the calculated spectrum would show characteristic vibrational frequencies for both the adamantyl and imidazolidine-2,4-dione moieties. Key expected vibrations include:
C=O stretching: Strong absorptions in the 1700-1800 cm⁻¹ range from the two carbonyl groups in the hydantoin ring.
C-N stretching: Vibrations associated with the bonds within the heterocyclic ring.
Adamantane C-H stretching and bending: A series of characteristic bands corresponding to the vibrations of the adamantyl cage. researchgate.net
Studies on adamantane-containing triazole thiones have shown that bands around 936 cm⁻¹ and 1244 cm⁻¹ can be markers for intermolecular interactions involving adamantane fragments. researchgate.net Comparing the calculated frequencies with experimental IR and Raman data allows for a detailed and accurate interpretation of the molecule's vibrational behavior. researchgate.net
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.org Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). kocaeli.edu.tr
Organic molecules with donor-acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. kocaeli.edu.tr The first-order hyperpolarizability (β) is a measure of the second-order NLO response, and a large β value indicates that the material may be an efficient second-harmonic generator. niscpr.res.in Calculations on various organic compounds have shown that their hyperpolarizability can be many times greater than that of urea (B33335), a standard reference material for NLO studies. rsc.org
| Property | Calculated Value |
| Dipole Moment (μ) | 1.4186 D |
| Polarizability (α) | Varies with basis set |
| Hyperpolarizability (β) | Varies with basis set |
| Illustrative data types from computational studies on heterocyclic systems. researchgate.netkocaeli.edu.tr |
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how this compound might interact with various protein targets.
Molecular docking simulations are employed to predict the binding poses and orientations of this compound within the active sites of target proteins. The adamantyl group, due to its bulky and lipophilic nature, is anticipated to occupy hydrophobic pockets within the receptor's binding site. The imidazolidine-2,4-dione moiety, with its potential for hydrogen bonding, is likely to orient itself towards polar residues.
In studies of similar imidazolidine-2,4-dione derivatives, the orientation within the binding site is crucial for inhibitory activity. For instance, in the context of Protein Tyrosine Phosphatase 1B (PTP1B), the imidazolidine-2,4-dione core of inhibitor molecules forms key interactions within the catalytic site. nih.gov The specific orientation allows for the formation of hydrogen bonds and other favorable contacts that stabilize the ligand-protein complex. Therefore, in docking simulations with this compound, a primary goal is to identify the most energetically favorable pose that maximizes these interactions.
A critical outcome of molecular docking is the identification of key amino acid residues that interact with the ligand. For this compound, these interactions are expected to be a combination of hydrophobic contacts and hydrogen bonds.
Hydrophobic Interactions: The adamantyl moiety is predicted to form significant van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine within the binding pocket.
Hydrogen Bonding: The imidazolidine-2,4-dione ring contains two carbonyl groups and an N-H group, all of which can participate in hydrogen bonding. These are likely to interact with polar or charged residues like serine, threonine, tyrosine, aspartic acid, and glutamic acid, or with the backbone amide groups of the protein.
In a study on imidazolidine-2,4-dione derivatives as PTP1B inhibitors, key interacting residues included His214, Cys215, and Ser216 in the P-loop region. nih.gov It is plausible that this compound could engage with similar residues in related targets. The table below illustrates the types of interactions that could be predicted from a molecular docking study.
| Interaction Type | Potential Interacting Residues (Example) | Ligand Moiety Involved |
| Hydrogen Bond | Serine, Threonine, Aspartic Acid | Imidazolidine-2,4-dione (C=O, N-H) |
| Hydrophobic | Leucine, Isoleucine, Valine | Adamantane |
| van der Waals | Phenylalanine, Tryptophan | Adamantane |
Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding.
Various scoring functions are available, each with its own algorithm and set of parameters. Common types include force-field-based, empirical, and knowledge-based scoring functions. For a compound like this compound, a scoring function that accurately accounts for both the hydrophobic contributions of the adamantane group and the hydrogen bonding of the imidazolidine-2,4-dione ring would be most appropriate.
In a hypothetical analysis, different scoring functions could be used to rank the binding affinity of this compound against a panel of potential protein targets. The results would help prioritize which protein-ligand complexes warrant further investigation through more computationally intensive methods like molecular dynamics simulations.
| Scoring Function Type | Principle | Example Software |
| Force-Field-Based | Calculates the sum of non-bonded interactions (van der Waals and electrostatic) between ligand and protein. | AutoDock |
| Empirical | Uses a set of weighted energy terms to approximate the binding free energy. | Glide (Schrödinger) |
| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes. | GOLD (PLP Fitness) |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.
MD simulations can be used to evaluate the stability of the binding pose of this compound predicted by molecular docking. By simulating the movement of atoms in the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound within the active site.
Key metrics for assessing stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein. Binding of the ligand may stabilize certain residues, leading to lower RMSF values in the binding site.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation is a strong indicator of a stable interaction.
In a study of an imidazolidine-2,4-dione derivative inhibiting PTP1B, MD simulations showed that the compound induced stability in the catalytic region of the protein. nih.gov Similar simulations for this compound would be crucial to validate the docking results and understand the dynamic nature of its interaction with a target protein.
MD simulations are also essential for observing the conformational changes that both the ligand and the receptor may undergo upon binding. The binding of a ligand can induce subtle or significant changes in the protein's structure, which can be critical for its function.
For the ligand, the adamantane group is rigid, but the bond connecting it to the imidazolidine-2,4-dione ring allows for some rotational freedom. MD simulations can explore the preferred torsional angles in the bound state. The imidazolidine-2,4-dione ring itself is relatively planar but can exhibit minor puckering.
For the receptor, the binding of this compound could lead to the movement of flexible loops or domains, potentially closing the binding pocket around the ligand to form a more stable complex. These induced-fit conformational changes are often essential for the biological activity of the protein. nih.gov
Solvent Effects and Hydration Shell Analysis
In Silico Pharmacokinetic and Drug-Likeness Predictions (Theoretical Modeling)
Computational tools play a pivotal role in modern drug discovery by predicting the pharmacokinetic properties and drug-likeness of novel chemical entities, thereby reducing the time and cost associated with experimental screening. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Profiles
The ADME properties of a drug candidate are critical determinants of its clinical success. In silico models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties based on the molecule's structure. nih.gov For this compound, a theoretical ADME profile can be constructed based on its physicochemical properties.
Predicted ADME Properties of this compound
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Oral Bioavailability | Moderate to Good | The lipophilic adamantane group may enhance membrane permeability, while the polar hydantoin ring could limit passive diffusion. |
| Intestinal Absorption | Likely High | The compound's predicted lipophilicity suggests good passive absorption across the gut wall. |
| Distribution | ||
| Plasma Protein Binding | High | The hydrophobic adamantane moiety is expected to bind extensively to plasma proteins like albumin. |
| Volume of Distribution (Vd) | Moderate to High | The lipophilic nature suggests distribution into tissues. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for Inhibition | Adamantane derivatives have been shown to interact with CYP enzymes. Specific isoform interactions would require dedicated studies. |
| Major Metabolic Sites | Adamantane ring (hydroxylation), Imidazolidine (B613845) ring (hydrolysis) | The adamantane cage is susceptible to enzymatic hydroxylation, and the hydantoin ring can undergo hydrolytic cleavage. |
| Excretion | ||
| Primary Route of Elimination | Renal and/or Hepatic | The route of excretion would depend on the extent of metabolism and the polarity of the metabolites. |
This table presents theoretically derived data based on the analysis of similar compounds and general computational models. Specific experimental values may vary.
Blood-Brain Barrier Permeability Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The lipophilic character of the adamantane group is a well-known feature that can enhance BBB penetration. In silico models for BBB permeability often rely on descriptors such as molecular weight, lipophilicity (logP), and polar surface area (PSA).
Topological Descriptors and Cheminformatics Analysis
Cheminformatics utilizes topological descriptors, which are numerical values derived from the molecular graph, to quantify the structural features of a molecule and correlate them with its physicochemical properties and biological activity.
Key Topological Descriptors for this compound
| Descriptor | Definition | Predicted Value/Range | Significance |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 234.29 g/mol | Influences absorption and distribution. Generally, lower MW is favored for oral drugs. |
| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | 1.5 - 2.5 | Affects solubility, permeability, and plasma protein binding. The adamantane group significantly contributes to its lipophilicity. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | ~58 Ų | Correlates with hydrogen bonding potential and membrane permeability. A lower TPSA is generally associated with better BBB penetration. |
| Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | 1 | Influences solubility and binding to biological targets. |
| Number of Hydrogen Bond Acceptors | The number of N and O atoms. | 2 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | 1 | A measure of molecular flexibility. Lower numbers are generally associated with better oral bioavailability. |
| Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. | High | Reflects the branching and compactness of the molecule. The adamantane cage contributes significantly to this value. |
| Balaban J Index | A distance-based topological index that is highly discriminating. | High | Reflects the degree of branching and cyclicity. |
The values in this table are estimations based on the chemical structure and may vary depending on the specific calculation method used.
In Vitro Biological Activity and Mechanistic Studies of 3 Adamantan 1 Yl Imidazolidine 2,4 Dione and Its Analogues
Enzyme Inhibition and Modulatory Activities
The unique structural scaffold of 3-adamantan-1-yl-imidazolidine-2,4-dione, combining a bulky, lipophilic adamantane (B196018) cage with a hydantoin (B18101) ring, has prompted investigation into its interactions with various enzymes and proteins. The following sections detail the in vitro biological activities and mechanistic insights derived from studies on this compound and its structural analogues.
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
The soluble epoxide hydrolase (sEH) enzyme is a key player in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally beneficial effects, including anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH reduces their bioavailability. scilit.com Inhibition of sEH is therefore a therapeutic strategy to stabilize EETs and enhance their protective effects. scilit.commdpi.com
The adamantane moiety is a well-established pharmacophore in the design of potent sEH inhibitors. nih.govnih.gov Urea-based compounds containing an adamantyl group, such as 1-adamantyl-3-phenylurea and its derivatives, have demonstrated significant inhibitory activity against human sEH. The adamantane group effectively occupies a hydrophobic pocket within the enzyme's active site. The urea (B33335) or a bioisosteric group, like the imidazolidine-2,4-dione ring, typically forms crucial hydrogen bond interactions with key residues in the catalytic domain, such as Tyr383 and Tyr466, and the catalytic aspartate Asp335, which is responsible for activating the hydrolytic water molecule. nih.gov
While direct inhibitory data for this compound is not extensively reported, studies on closely related adamantyl-ureas and -thioureas provide strong evidence for its potential as an sEH inhibitor. For instance, adamantyl-containing ureas have shown inhibitory potencies in the nanomolar range. nih.gov The replacement of the urea oxygen with sulfur to form a thiourea (B124793) can sometimes lead to improved water solubility, a desirable property for drug candidates, although it may slightly decrease potency compared to the corresponding ureas. nih.gov Furthermore, linking the adamantane to the urea core via a methylene (B1212753) spacer has been shown to be favorable for both potency and physical properties. nih.gov Given that the imidazolidine-2,4-dione (hydantoin) core can act as a bioisostere of the urea group, it is highly probable that this compound engages the sEH active site in a similar manner, with the adamantyl group anchoring in the hydrophobic tunnel and the hydantoin ring forming key hydrogen bonds with the catalytic residues.
| Compound/Analogue Type | Target | IC50 (nM) | Reference |
| Adamantyl-containing ureas | human sEH | 0.4 - 2.8 | nih.gov |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | human sEH | 1.3 | nih.govresearchgate.net |
| Adamantyl-diureas | human sEH | < 1 | nih.gov |
| Camphor-derived bicyclic ureas | human sEH | 3.7 | nih.gov |
Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. scilit.comresearchgate.net
Adamantane-based compounds have been explored as potential cholinesterase inhibitors. scilit.comnih.gov The bulky adamantane cage can interact with the active site gorge of cholinesterases. Molecular docking studies of adamantyl-based ester derivatives suggest that these compounds preferentially bind to the peripheral anionic site (PAS) of the enzyme through hydrogen bonds and halogen interactions, rather than through hydrophobic interactions deep within the catalytic active site. nih.gov
Derivatives of imidazolidine-2,4,5-trione, which are structurally similar to the hydantoin core of the title compound, have shown significant inhibitory activity against both AChE and BChE. mdpi.com For example, certain 1,3-substituted imidazolidine-2,4,5-triones exhibit IC50 values in the micromolar range, with some compounds showing greater potency against BChE than the standard drug galanthamine. mdpi.com The inhibitory activity is influenced by the nature of the substituents on the imidazolidine (B613845) ring, which affects the compound's lipophilicity and binding interactions. mdpi.com For instance, adamantyl-based esters with electron-withdrawing groups on an attached phenyl ring have demonstrated stronger AChE inhibition compared to their isomers. nih.gov
Given that both the adamantane moiety and the imidazolidine-dione scaffold are present in molecules with known anticholinesterase activity, this compound is a plausible candidate for inhibiting AChE and/or BChE.
| Compound/Analogue Type | Target Enzyme | IC50 (µM) | Reference |
| Adamantyl-based ester (2,4-dichloro substituent) | AChE | 77.15 | nih.gov |
| Adamantyl-based ester (3-methoxyphenyl ring) | BChE | 223.30 | nih.gov |
| 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | BChE | 1.66 | mdpi.com |
| 1-(4-chlorophenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione | AChE | 13.8 | mdpi.com |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 | nih.gov |
DprE1 Enzyme Inhibition in Mycobacterial Pathways
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov Its critical role and localization in the periplasmic space make it a highly vulnerable and promising target for the development of new anti-tuberculosis agents. nih.govresearchgate.net
Recent research has identified hydantoin-based compounds as a novel class of potent, non-covalent inhibitors of DprE1. researchgate.net These inhibitors have shown significant promise, with some analogues demonstrating nanomolar affinity for the target enzyme and submicromolar potency against Mycobacterium tuberculosis in cellular assays. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding mechanisms of these hydantoin derivatives. These studies reveal that the hydantoin scaffold can fit snugly into the DprE1 active site, forming stable complexes through a combination of hydrogen bonds and hydrophobic interactions with key residues. The binding energies for some hydantoin derivatives have been calculated to be in the range of -7.1 to -10.9 kcal/mol, which is comparable or even superior to reference DprE1 inhibitors. The structure-activity relationship (SAR) studies of these compounds are ongoing, aiming to optimize their potency, pharmacokinetic properties, and reduce any potential cytotoxicity. researchgate.net The adamantane group, with its defined size and lipophilicity, could potentially enhance binding within the hydrophobic regions of the DprE1 active site, making this compound an interesting candidate for this target.
| Compound/Analogue Type | Target | Binding Energy (kcal/mol) | Note | Reference |
| Hydantoin derivatives | DprE1 | -7.1 to -10.9 | Molecular docking prediction | |
| Hit compound ZINC12196803 | DprE1 | -9.437 (Docking Score) | Virtual screening hit | |
| Hydantoin-based analogues | Mtb DprE1 | - | Nanomolar target affinity | researchgate.net |
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Binding Kinetics
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called fatty acid amides, which includes the endocannabinoid anandamide (B1667382) (AEA). nih.gov By inhibiting FAAH, the levels of these bioactive lipids are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects. This makes FAAH an attractive therapeutic target.
The imidazolidine-2,4-dione scaffold has been incorporated into molecules designed as FAAH inhibitors. Furthermore, dual inhibitors that target both FAAH and soluble epoxide hydrolase (sEH) have been developed, often featuring a core structure that can interact with the catalytic sites of both enzymes. nih.gov These dual inhibitors have shown potencies in the low nanomolar range for both targets. nih.gov Docking studies of these dual inhibitors reveal that they bind within the catalytic sites of both enzymes, often interacting with the catalytic triad (B1167595) residues (Ser241-Ser217-Lys142) of FAAH.
| Compound/Analogue Type | Target(s) | IC50 (nM) | Reference |
| Benzothiazole analog (dual inhibitor) | sEH / FAAH | 9.6 / 7 | nih.gov |
| 4-phenylthiazole analog (6o) | sEH / FAAH | 2.5 / 9.8 | nih.gov |
| 4-phenylthiazole analog (3h) | FAAH | 6.7 | nih.gov |
| Cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) | FAAH | 63 | nih.gov |
Bcl-2 Protein Inhibition and Anti-apoptotic Mechanisms
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, allowing them to evade apoptosis and continue to proliferate. Therefore, inhibiting these anti-apoptotic proteins is a promising strategy in cancer therapy.
Derivatives of imidazolidine-2,4-dione have been specifically designed and synthesized to act as inhibitors of Bcl-2 proteins. These compounds, often referred to as BH3 mimetics, are designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner for the anti-apoptotic Bcl-2 proteins. By occupying the BH3 binding groove on proteins like Bcl-2, these inhibitors prevent the sequestration of pro-apoptotic proteins, thereby promoting apoptosis. Some synthesized imidazolidine-2,4-dione derivatives have shown promising growth inhibitory effects on various cancer cell lines.
Furthermore, adamantane-containing compounds have been investigated for their anticancer properties. nih.gov Certain diaminophenyladamantane derivatives have exhibited potent growth inhibitory activity against a wide range of human cancer cell lines, with some compounds showing IC50 values in the low micromolar and even sub-micromolar range against specific colon and breast cancer lines. nih.gov One such compound, DPA, was found to induce cell cycle arrest at the G0/G1 phase in colon cancer cells. nih.gov While the exact mechanism for these adamantane derivatives was not specified as Bcl-2 inhibition, the pro-apoptotic potential of adamantane-containing scaffolds is evident. The combination of an imidazolidine-2,4-dione core, known to be a scaffold for Bcl-2 inhibitors, with an adamantyl group, present in other anticancer agents, suggests that this compound could potentially function as a Bcl-2 inhibitor.
| Compound/Analogue Type | Cell Line(s) | Activity/IC50 (µM) | Reference |
| Imidazolidine-2,4-dione derivative (8k) | K562, PC-3 | Growth inhibition | |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 (Colon) | 0.1 | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | KM-12 (Colon) | 0.01 | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | NCI/ADR-RES (Breast) | 0.079 | nih.gov |
| Z24 (indolin-2-ketone) | Bcl-2 over-expressing HeLa | 11.9 | |
| Z24 (indolin-2-ketone) | wild-type HeLa | 24.8 |
EGFR and HER2 Kinase Inhibitory Effects
The epidermal growth factor receptor (EGFR, also known as HER1 or ErbB1) and human epidermal growth factor receptor 2 (HER2, or ErbB2) are members of the ErbB family of receptor tyrosine kinases. Overexpression or mutation of these kinases is a hallmark of many types of cancer, leading to uncontrolled cell proliferation and survival. Consequently, EGFR and HER2 are major targets for anticancer drug development.
The hydantoin (imidazolidine-2,4-dione) scaffold has been utilized in the design of kinase inhibitors, including those targeting EGFR. researchgate.net For example, certain 1,5-disubstituted hydantoins have been synthesized and shown to inhibit EGFR kinase phosphorylation. The development of small molecule kinase inhibitors often involves a heterocyclic core that can bind to the ATP-binding pocket of the kinase, and the hydantoin ring is a viable scaffold for this purpose. Benzalhydantoin derivatives, for instance, have been evaluated against a panel of receptor tyrosine kinases and showed moderate, selective inhibition against VEGFR-2, a related kinase.
Adamantane derivatives have also been explored for their potential to inhibit EGFR. scilit.com The bulky, hydrophobic nature of the adamantane group can contribute to binding affinity within the kinase domain. The goal of recent research is to optimize adamantane-containing scaffolds to enhance their EGFR inhibitory activity in cancer cells. scilit.com Given that both the hydantoin ring and the adamantane moiety are features of compounds with known activity against protein kinases, this compound represents a logical combination of these pharmacophores for potential EGFR and HER2 inhibition. Dual inhibitors targeting both EGFR and HER3 have also been developed, highlighting the strategy of targeting multiple ErbB family members to overcome resistance mechanisms.
| Compound/Analogue Type | Target(s) | Inhibition / IC50 | Cell Line | Reference |
| 1,5-disubstituted hydantoin (HA 2) | EGFR kinase | 45.1% inhibition at 10 µM | A431 | |
| Benzalhydantoin derivative (10) | VEGFR-2 | 56% inhibition at 10 µM | - | |
| Benzalhydantoin derivative (8) | VEGFR-2, PDGFR-α, PDGFR-β | 46%, 57%, 57% inhibition at 10 µM | - | |
| Lapatinib | EGFR | 0.16 µM | A431 | |
| Lapatinib | HER2 | 0.1 µM | BT-474 |
Inhibition of Quorum Sensing Receptors (LasR, RhlR) in Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. researchgate.net In the opportunistic pathogen Pseudomonas aeruginosa, the LasR and RhlR proteins are key transcriptional regulators of the QS system, controlling virulence factor production and biofilm formation. nih.govnih.govmdpi.com The LasI/R and RhlI/R systems produce and respond to specific acylated homoserine lactone (AHL) autoinducers. nih.gov Inhibition of these receptors is a significant therapeutic strategy to combat bacterial pathogenicity. researchgate.netmdpi.com
A review of the scientific literature indicates a lack of specific studies investigating this compound or its direct analogues as inhibitors of the LasR or RhlR quorum sensing receptors. While research has identified other chemical scaffolds that act as antagonists for these receptors, such as benzaldehyde (B42025) derivatives and benzo nih.govnih.govdiazepine-2,5-diones, direct evidence linking the imidazolidine-2,4-dione core, particularly with an adamantane substituent, to this activity is not presently available. researchgate.netrsc.org
Receptor Binding and Ligand-Target Interactions
Cannabinoid Receptor (CB1) Antagonism and Inverse Agonism
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a key component of the endocannabinoid system and a significant target for therapeutic development. wikipedia.orgmdpi.com CB1 antagonists and inverse agonists have been investigated for several conditions. nih.gov The imidazolidine-2,4-dione core has been identified as a promising scaffold for designing CB1 receptor ligands.
Specifically, studies on 1,3,5-triphenylimidazolidine-2,4-dione derivatives revealed compounds with high affinity and selectivity for the human CB1 receptor. nih.gov A [³⁵S]-GTPγS binding assay confirmed that these compounds act as inverse agonists at the CB1 receptor. nih.gov Notably, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione were highlighted as having the highest affinity for the human CB1 receptor among imidazolidine-2,4-dione derivatives reported at the time. nih.gov Separately, research into cannabinoid probes has shown that bulky, conformationally restricted polycyclic groups like adamantane can successfully replace the traditional aliphatic side chain in classical cannabinoids, playing a role in determining cannabinergic potency. nih.gov This suggests the adamantyl group of the titular compound could be a key pharmacophoric feature for CB1 interaction.
| Compound | Substituents | CB1 Receptor Affinity (Ki, nM) |
|---|---|---|
| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | R1, R3 = 4-Cl-Ph; R5 = Ph | Data not specified in abstract |
| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | R1, R3 = 4-Br-Ph; R5 = Ph | Data not specified in abstract |
Table based on findings for high-affinity compounds mentioned in Muccioli et al., 2006. nih.gov Specific Ki values were not available in the reviewed abstract.
Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Affinity and Serotonin Transporter (SERT) Activity
The serotonergic system, including receptors like 5-HT1A and 5-HT2A and the serotonin transporter (SERT), is implicated in the pathophysiology of depression and anxiety and is a major target for corresponding therapeutics. nih.gov The imidazolidine-2,4-dione (hydantoin) structure has been incorporated into long-chain arylpiperazines (LCAPs), a well-established class of 5-HT1A receptor ligands. nih.gov
Studies on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have demonstrated their significant interaction with serotonergic targets. A majority of these derivatives show high affinity for 5-HT1A receptors, with Ki values in the nanomolar range (23–350 nM). nih.gov Some compounds within this class also exhibit significant affinity for 5-HT2A receptors. nih.gov Further research has focused on evaluating the affinity of these imidazolidine-2,4-dione derivatives for the serotonin transporter (SERT). nih.govresearchgate.net For example, one of the most promising compounds, a spiro-imidazolidine-2,4-dione derivative with a methoxyphenylpiperazine moiety, acted as a pre- and postsynaptic 5-HT1A receptor agonist and showed an antidepressant-like effect in animal models. researchgate.net
| Target | Compound Class | Affinity (Ki) |
|---|---|---|
| 5-HT1A Receptor | Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | 23–350 nM nih.gov |
| 5-HT2A Receptor | Some arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | Significant affinity noted nih.gov |
| SERT | Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione | Under investigation nih.gov |
Bitter Taste Receptor (T2R) Binding and Activation Mechanisms
Bitter taste perception in humans is mediated by a family of 25 G-protein coupled receptors known as T2Rs. nih.govnih.gov These receptors act as a warning system against the ingestion of potentially toxic substances, recognizing a wide variety of structurally diverse chemical compounds. nih.gov T2Rs are also found in non-gustatory tissues and have been implicated in other physiological processes, including apoptosis in certain cancer cells. biorxiv.org
An extensive review of the available scientific literature did not yield studies focused on the interaction between this compound, or related imidazolidine-2,4-dione analogues, and any of the 25 human bitter taste receptors (T2Rs). The ligands known to activate T2Rs are chemically diverse, including peptides, alkaloids, and other natural compounds, but research has not yet explored the specific adamantane or imidazolidine-2,4-dione scaffolds in this context. nih.govnih.gov
In Vitro Antimicrobial and Antifungal Studies (Mechanistic Focus)
The unique structural characteristics of this compound and its analogues have prompted investigations into their potential as antimicrobial and antifungal agents. These studies focus on the specific mechanisms through which these compounds exert their effects on a variety of pathogens.
Inhibition of Bacterial Virulence Factors (Protease, Hemolysin, Pyocyanin)
A modern approach to combating bacterial infections involves targeting virulence factors, which are molecules that enable pathogens to cause disease. This strategy aims to disarm bacteria rather than kill them, potentially reducing the development of resistance. Research has demonstrated that imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives can act as inhibitors of bacterial virulence. researchgate.net
In studies focusing on Pseudomonas aeruginosa, a significant opportunistic pathogen, certain imidazolidine-2,4-dione derivatives have been shown to effectively inhibit the production of crucial virulence factors. researchgate.net These include protease and hemolysin, enzymes that cause tissue damage and aid in bacterial spread. researchgate.net For instance, specific analogues achieved complete inhibition of protease and nearly complete inhibition of hemolysin production at sub-inhibitory concentrations. researchgate.net Furthermore, the production of pyocyanin (B1662382), a toxic blue pigment involved in the pathogenicity of P. aeruginosa, was also significantly reduced by these compounds. researchgate.netnih.gov The inhibition of these virulence factors is thought to occur through interference with the quorum-sensing system, a cell-to-cell communication network that regulates gene expression in bacteria. researchgate.net
Mechanisms Against Gram-Positive and Gram-Negative Bacteria
The antimicrobial action of hydantoin derivatives, including those with an adamantane moiety, involves various mechanisms that differ based on the bacterial type. researchgate.netthebioscan.com
Against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the primary mechanisms often involve the disruption of cell wall synthesis or the inhibition of protein synthesis, leading to bacterial cell death. researchgate.netthebioscan.com Some adamantane derivatives have shown high efficacy against Gram-positive strains. mdpi.comnih.gov The lipophilic nature of the adamantane group is believed to facilitate interaction with and disruption of the bacterial cell membrane, a mechanism shared by some membrane-active hydantoin derivatives. mdpi.comnih.gov These compounds can permeabilize the microbial cell membrane, causing the leakage of cellular contents and rapid cell death. nih.gov
Antifungal Properties (e.g., against Candida albicans)
Analogues of this compound have demonstrated notable antifungal properties, particularly against the opportunistic yeast Candida albicans. researchgate.netthebioscan.commdpi.com The primary proposed mechanism of action is the disruption of the fungal cell membrane's integrity. researchgate.netthebioscan.com These compounds are thought to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, which leads to cell lysis. researchgate.netresearchgate.net
The bulky and lipophilic adamantane group is considered a key contributor to this activity, enhancing the molecule's ability to interact with and penetrate the fungal cell membrane. mdpi.com Some adamantane derivatives have shown good activity against C. albicans. mdpi.com Additionally, related compounds have been found to inhibit the activity of efflux pumps in drug-resistant C. albicans, which is a mechanism that can restore the efficacy of conventional antifungal drugs. researchgate.netnih.gov This suggests a potential for combination therapies to overcome fungal drug resistance.
In Vitro Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines (Mechanistic)
The antiproliferative potential of this compound and its derivatives has been explored in various cancer cell lines, with research focusing on elucidating the underlying mechanisms of their cytotoxic effects.
Cellular Cytotoxicity Profiling and Selectivity Indices
The in vitro antiproliferative activity of hydantoin derivatives, including those containing an adamantane group, has been evaluated against a panel of human cancer cell lines. mdpi.comresearchgate.netnih.gov These studies reveal that the compounds' effectiveness can vary significantly between different cancer cell types, such as lung (A549), cervical (HeLa), and breast (MCF-7) carcinomas. mdpi.comnih.govresearchgate.net For example, some 3,5-disubstituted hydantoin derivatives showed moderate inhibitory activity against a range of cancer cell lines while having no effect on normal human fibroblasts, indicating a degree of selectivity. nih.gov
Selectivity is a critical aspect of anticancer drug development, aiming to maximize toxicity towards cancer cells while minimizing harm to healthy cells. The selectivity index (SI) quantifies this, and a high SI is a desirable characteristic for a potential drug candidate. Spiro-hydantoin derivatives, for instance, have been reported to exhibit high tumor-targeting selectivity. nih.govnih.govmdpi.com Some thiazolidin-4-one derivatives, which are structurally related to hydantoins, were found to be comparatively less toxic to normal cells but highly cytotoxic against ovarian and cervical cancer cell lines, highlighting their potential specificity. researchgate.net
Conceptual Cytotoxicity Profile of Adamantane-Hydantoin Analogues
| Compound Class | Cancer Cell Line | Relative Cytotoxicity Level | Selectivity Profile |
|---|---|---|---|
| Adamantane-Hydantoin Derivatives | Lung Carcinoma (e.g., A549) | Moderate | Selective |
| Adamantane-Hydantoin Derivatives | Cervical Carcinoma (e.g., HeLa) | Moderate to High | Moderately Selective |
| Adamantane-Hydantoin Derivatives | Breast Carcinoma (e.g., MCF-7) | Moderate | Selective |
| Adamantane-Hydantoin Derivatives | Colon Carcinoma (e.g., HCT-116) | Moderate to High | Selective |
DNA Binding Studies: Intercalation, Groove Binding, Electrostatic Interactions
A key mechanism by which many chemotherapeutic agents exert their effects is through direct interaction with DNA, leading to the disruption of cellular processes like replication and transcription. nih.govwiserpub.com The interaction of imidazolidine derivatives with DNA has been investigated using various techniques, including UV-Vis spectroscopy and cyclic voltammetry. nih.gov These non-covalent interactions can be categorized into several modes. nih.gov
Intercalation: This involves the insertion of planar molecules between the base pairs of the DNA double helix, stabilized by π-π stacking interactions. wiserpub.com This can distort the DNA structure and interfere with its functions.
Groove Binding: Molecules can also fit into the minor or major grooves of the DNA helix. The bulky, three-dimensional adamantane cage is a lipophilic moiety that could potentially bind within these grooves, stabilized by hydrophobic and van der Waals interactions. nih.gov
Studies on imidazolidine-based isatin (B1672199) derivatives have shown that they can bind to DNA through a mixed mode of interactions. nih.gov The affinity of these compounds for DNA has been found to be comparable to or even greater than that of some clinically used anticancer drugs, underscoring their potential as therapeutic agents. nih.gov
Investigation of Reactive Oxygen Species (ROS) Generation
There are no available studies that have specifically investigated the potential of this compound to induce the generation of reactive oxygen species (ROS) in cellular models. While some quinone-containing compounds are known ROS inducers, and this mechanism can contribute to apoptosis, research has not been extended to this specific adamantane derivative. researchgate.net
Modulation of Key Cellular Signaling Pathways (e.g., Nur77 Expression, p53 Activation)
Nur77 Expression:
The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) is a transcription factor involved in both cell survival and apoptosis, with its function being dependent on its subcellular location and other factors. nih.govnih.gov In certain cancer cells, its migration to the mitochondria can trigger apoptosis. nih.gov Currently, there is no published research examining the effect of this compound on the expression or activation of Nur77.
p53 Activation:
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activation in response to cellular stress can lead to cell cycle arrest or programmed cell death. Some adamantyl derivatives, such as adamantyl isothiocyanates, have been shown to rescue mutant p53, leading to the upregulation of its target genes and activation of the DNA damage response pathway. nih.gov However, no studies have been published that specifically assess the ability of this compound to activate or modulate p53 signaling pathways.
Cell Cycle Analysis and Apoptotic Pathway Induction (e.g., Caspase Activation)
Cell Cycle Analysis:
Anti-proliferative agents often function by inducing cell cycle arrest at specific checkpoints, which can subsequently trigger apoptosis. nih.gov Thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, have been observed to cause cell cycle arrest in cancer cell lines. nih.gov However, specific cell cycle analysis data for cells treated with this compound are not available in the current body of scientific literature.
Apoptotic Pathway Induction and Caspase Activation:
The induction of apoptosis is a key mechanism for many anticancer agents. This process often involves the activation of a cascade of enzymes known as caspases, with caspase-3 being a central executioner caspase. nih.govnih.gov While various imidazolidine-2,4-dione derivatives have been synthesized and evaluated as potential anticancer agents that induce apoptosis, there is no specific evidence to indicate that this compound activates caspases or induces apoptosis. scialert.netnih.gov
Phenotypic Screening and Target Deconvolution Methodologies
Phenotypic screening is a powerful approach in drug discovery to identify compounds that elicit a desired cellular or organismal phenotype without prior knowledge of the molecular target. Following a successful phenotypic screen, target deconvolution is the process of identifying the specific molecular target(s) responsible for the observed effect. This is a critical step for understanding the mechanism of action and for further drug development.
While general methodologies for phenotypic screening and subsequent target deconvolution are well-established, there are no published reports of this compound being identified as a "hit" in any phenotypic screen, nor are there any studies detailing efforts to deconvolve its potential biological targets.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of adamantane-containing compounds is significantly influenced by their structural characteristics. researchgate.net The introduction of an adamantane (B196018) moiety into drug molecules often enhances their biological activity, primarily by increasing lipophilicity and metabolic stability. nih.gov For instance, in the context of M2 proton channel inhibitors for the influenza A virus, the adamantane cage serves as a crucial hydrophobic component that interacts with a hydrophobic pocket in the channel. mdpi.com
Modifications to the adamantane group or the hydantoin (B18101) ring of 3-Adamantan-1-yl-imidazolidine-2,4-dione can drastically alter its potency and selectivity. For example, studies on various adamantane derivatives have shown that substitutions on the adamantane cage can modulate activity. While some bulky substituents are tolerated and can even increase affinity for certain targets, small polar substituents tend to reduce inhibitory effects. researchgate.net
In a series of hydantoin derivatives evaluated as voltage-gated sodium channel ligands, the hydantoin ring was found to be critical for the activity of compounds with shorter side chains. nih.gov This suggests that for this compound, both the adamantane and the hydantoin moieties likely play indispensable roles in its interaction with biological targets. The combination of a lipophilic adamantane group with polar functionalities, such as the ureide fragment in the hydantoin ring, has been a successful strategy in designing potent enzyme inhibitors, for example, for soluble epoxide hydrolase. nih.gov
The following table summarizes the general impact of structural modifications on the biological activity of related adamantane and hydantoin derivatives, providing a predictive framework for this compound.
| Structural Modification | General Effect on Biological Potency and Selectivity |
| Adamantane Moiety | |
| Introduction of Adamantane | Generally increases lipophilicity and metabolic stability, potentially enhancing potency. nih.govresearchgate.net |
| Substitution on Adamantane Cage | Bulky, non-polar groups are often well-tolerated or beneficial; polar groups may decrease activity. researchgate.net |
| Imidazolidine-2,4-dione (Hydantoin) Ring | |
| Presence of Hydantoin Ring | Crucial for activity, especially when the other substituent is not a long alkyl chain. nih.gov Provides key hydrogen bond donor and acceptor sites. nih.gov |
| Substitution at N-1 or N-3 | Influences the electronic and steric properties, affecting binding affinity. |
| Substitution at C-5 | Modifications at this position can significantly impact binding affinity and biological activity. nih.gov |
Identification of Pharmacophoric Elements Critical for Activity
A pharmacophore model for this compound would consist of key chemical features necessary for its biological activity. Based on the analysis of its constituent parts, the essential pharmacophoric elements can be identified:
The Adamantane Cage: This serves as a critical hydrophobic feature. Its rigid, three-dimensional structure allows for specific van der Waals interactions within hydrophobic binding pockets of target proteins. mdpi.comresearchgate.net This bulky group can also act as an anchor, positioning the rest of the molecule for optimal interaction with the target. mdpi.com
The Imidazolidine-2,4-dione (Hydantoin) Ring: This moiety provides crucial hydrogen bonding capabilities. The two nitrogen atoms can act as hydrogen bond donors, while the two carbonyl oxygens can act as hydrogen bond acceptors. nih.gov These interactions are often essential for anchoring the ligand to the active site of an enzyme or receptor.
Studies on various hydantoin-based inhibitors have highlighted the importance of the hydantoin ring in forming key hydrogen bonds with target proteins. nih.gov Similarly, the adamantane group's role in hydrophobic interactions is well-documented across a range of biologically active molecules. researchgate.netmdpi.com
Role of the Adamantane Stereochemistry and Substituent Placement on Biological Profiles
Adamantane itself is achiral. However, substitution on the adamantane cage can introduce chirality, leading to stereoisomers with potentially different biological activities. The spatial arrangement of atoms is a critical factor in drug-target interactions. nih.gov While this compound is achiral, derivatives with substituents on the adamantane ring could exist as enantiomers or diastereomers.
Studies on adamantane derivatives have shown that the stereochemistry of substituents can significantly impact biological activity. For example, in the case of adamantyl-glycine conjugates, separated diastereoisomers exhibited different levels of biological activity. nih.gov This underscores the importance of the three-dimensional structure in molecular recognition by biological targets.
The placement of substituents on the adamantane cage is also crucial. The adamantane scaffold has two main types of positions for substitution: the tertiary bridgehead positions (1, 3, 5, and 7) and the secondary methylene (B1212753) positions. Substitution at the 1-position, as in this compound, provides a direct and rigid connection to the hydantoin ring. The effect of moving the hydantoin substituent to the 2-position of the adamantane would likely result in a different spatial orientation of the pharmacophoric groups and, consequently, a different biological profile.
Regiochemical Influence of Substitution on Imidazolidine-2,4-dione Ring
The imidazolidine-2,4-dione ring possesses several positions where substitution can occur: N-1, N-3, and C-5. The regiochemistry of substitution on this ring is a key determinant of the resulting compound's biological activity. thieme-connect.de
In this compound, the adamantyl group is at the N-3 position. This leaves the N-1 and C-5 positions available for further modification.
N-1 Position: Substitution at the N-1 position would alter the hydrogen bonding capacity of this nitrogen and introduce additional steric bulk. This can influence the binding affinity and selectivity for different biological targets.
C-5 Position: The C-5 position is a common site for modification in hydantoin-based drugs. Introducing substituents at this position can significantly impact pharmacological activity. nih.gov For example, in a series of 3-benzyloxyhydantoin derivatives, modifications at the C-5 position with isopropyl or isobutyl groups were found to be favorable for increasing binding affinity to the target enzyme. nih.goveurekaselect.com The introduction of substituents at the C-5 position can also create a chiral center, leading to stereoisomers with potentially different biological activities. thieme-connect.de
The following table illustrates the potential impact of substitution at different positions on the imidazolidine-2,4-dione ring, based on general findings for hydantoin derivatives.
| Position of Substitution | Potential Influence on Biological Profile |
| N-1 | Modulates hydrogen bonding and steric interactions. |
| N-3 | In the title compound, this is occupied by the adamantane group, defining a key hydrophobic interaction. |
| C-5 | A critical position for introducing diversity; can significantly alter potency and selectivity and may introduce chirality. nih.goveurekaselect.com |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For adamantane and hydantoin derivatives, QSAR studies have been employed to understand the key physicochemical properties that govern their activity and to design more potent analogs.
For adamantane-based M2 inhibitors, a fragment-based QSAR (FB-QSAR) approach has been used to analyze a dataset of 34 newly developed inhibitors. nih.gov Such models can provide valuable insights for overcoming drug resistance and designing more effective drugs. nih.gov In another study on adamantane derivatives, docking combined with 3D-QSAR results suggested that future inhibitors should combine a lipophilic adamantane group with polar groups. mdpi.com
For hydantoin derivatives, QSAR models have been developed for various biological activities, including anticonvulsant and anticancer effects. nih.govresearchgate.net These models often highlight the importance of descriptors related to hydrophobicity, steric bulk, and electronic properties. For example, a 3D-QSAR model for the binding of hydantoins to the neuronal voltage-gated sodium channel was successfully used to design a potent non-hydantoin ligand. nih.gov
While a specific QSAR model for this compound is not available in the reviewed literature, the principles from these related studies can be applied. A QSAR study on a series of analogs of this compound would likely involve descriptors such as:
LogP: Representing lipophilicity, contributed significantly by the adamantane moiety.
Molar Refractivity (MR): Related to the volume and polarizability of the molecule.
Topological Polar Surface Area (TPSA): Quantifying the polar characteristics of the hydantoin ring.
Electronic Descriptors: Such as HOMO and LUMO energies, which can relate to the molecule's reactivity.
Rationalizing Observed Activity through Computational Docking and MD Data
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target at an atomic level. These methods can rationalize the observed biological activity by providing insights into the binding mode, key interactions, and conformational changes upon binding.
For adamantane derivatives, docking studies have been instrumental in understanding their mechanism of action. For instance, docking of adamantane-based inhibitors into the M2 proton channel of the influenza virus has revealed how the adamantane moiety fits into a hydrophobic pocket. mdpi.com Similarly, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential 11β-HSD1 inhibitors have shown that the adamantane moiety is buried deep within a hydrophobic pocket of the enzyme's active site. mdpi.comnih.gov
For hydantoin derivatives, molecular docking has been used to investigate their binding to various targets, including ribonucleotide reductase and voltage-gated sodium channels. nih.govresearchgate.net These studies often reveal key hydrogen bonding interactions between the hydantoin ring and amino acid residues in the active site. nih.gov
A hypothetical docking study of this compound into a target protein would likely show:
The adamantane group occupying a hydrophobic pocket, forming favorable van der Waals contacts.
The hydantoin ring forming specific hydrogen bonds with polar residues at the active site. The NH group at the N-1 position and the two carbonyl groups are prime candidates for such interactions.
MD simulations could further refine this picture by showing the dynamic stability of the ligand-protein complex and revealing the role of water molecules in the binding interface.
Future Research Directions and Translational Research Perspectives Non Clinical Focus
Rational Design of Next-Generation 3-Adamantan-1-yl-imidazolidine-2,4-dione Derivatives with Optimized Profiles
Future research will likely focus on the rational design of new derivatives to optimize potency, selectivity, and physicochemical properties. The core structure of this compound offers distinct regions for modification: the adamantane (B196018) cage, the hydantoin (B18101) core, and specifically the C-5 position of the hydantoin ring.
Key strategies for rational design include:
Substitution on the Adamantane Cage: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) at the C-3 position of the adamantane cage could modulate lipophilicity and introduce new hydrogen bonding interactions with target proteins.
Modification of the Hydantoin Ring: Substitution at the N-1 position or derivatization of the carbonyl groups could alter the electronic properties and binding capabilities of the molecule.
Stereospecific Substitution at C-5: Introducing one or two substituents at the C-5 position of the imidazolidine-2,4-dione ring is a common strategy to enhance biological activity. researchgate.net Incorporating aryl, alkyl, or other functional groups can lead to significant gains in potency and selectivity for various targets. For instance, studies on other hydantoin-based inhibitors have shown that specific substitutions can target enzymes like protein tyrosine phosphatase-1B (PTP1B) or B-cell lymphoma-2 (Bcl-2). nih.govresearchgate.net
The following table outlines potential design strategies and their scientific rationale.
| Modification Site | Proposed Substituent | Rationale for Optimization | Potential Impact |
| Adamantane Cage (C-3') | -OH, -NH2, -COOH | Introduce polarity and hydrogen bonding capacity. | Improved solubility and target engagement. |
| Imidazolidine (B613845) Ring (N-1) | Small alkyl groups (e.g., -CH3) | Modulate hydrogen bonding potential and steric profile. | Altered selectivity and cell permeability. |
| Imidazolidine Ring (C-5) | Phenyl, substituted phenyl, alkyl chains | Introduce new interactions with hydrophobic pockets of target proteins. researchgate.net | Enhanced potency and target specificity. |
| Imidazolidine Ring (C-5) | Spirocyclic systems | Introduce conformational rigidity and explore larger binding sites. researchgate.netresearchgate.net | Novel binding modes and potentially increased activity. |
Exploration of Novel Therapeutic Targets and Biological Mechanisms
The unique structural combination within this compound suggests it may interact with a wide range of biological targets. Adamantane derivatives have shown activity against central nervous system (CNS) disorders, viruses, and cancer, while the hydantoin moiety is a key feature in anticonvulsants and inhibitors of various enzymes. nih.govresearchgate.netukzn.ac.za
Future research should investigate the activity of this compound and its derivatives against novel targets. High-throughput screening and mechanism-of-action studies could uncover new therapeutic applications.
| Potential Target Class | Specific Examples | Rationale based on Scaffold | Supporting Evidence |
| Enzymes | Protein Tyrosine Phosphatases (PTP1B, LYP), Tyrosyl-DNA phosphodiesterase 1 (Tdp1), Aurora Kinases | The hydantoin core is a known scaffold for enzyme inhibitors. nih.govnih.gov The adamantane group can enhance binding affinity. nih.govresearchgate.net | Imidazolidine-2,4-dione derivatives inhibit PTP1B and LYP. nih.govnih.gov Adamantane derivatives inhibit Tdp1. nih.gov |
| Ion Channels | NMDA Receptors, M2 Proton Channel | Adamantane derivatives like Memantine and Amantadine are known ion channel modulators. publish.csiro.aunih.gov | The adamantane cage is a key pharmacophore for blocking ion channel pores. researchgate.net |
| Nuclear Receptors | Androgen Receptor | Certain hydantoin structures act as receptor modulators. researchgate.net | Bicyclic hydantoins have been developed as androgen receptor antagonists. |
| Anti-apoptotic Proteins | Bcl-2 Family Proteins | The hydantoin scaffold can mimic the core of known Bcl-2 inhibitors by replacing a rhodanine (B49660) moiety. researchgate.net | Bio-isosteric replacement of rhodanine with hydantoin has yielded potent Bcl-2 inhibitors. researchgate.net |
| Bacterial Virulence | Quorum Sensing Receptors (LasR, RhlR) | Imidazolidine-2,4-dione derivatives have been shown to inhibit the production of bacterial virulence factors. nih.gov | Synthesized derivatives inhibit protease, hemolysin, and pyocyanin (B1662382) production in P. aeruginosa. nih.gov |
Development of Advanced Analytical Techniques for Compound Profiling
A thorough understanding of the physicochemical and structural properties of this compound and its future derivatives is essential. Advanced analytical techniques will be crucial for characterization, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be vital for unambiguous structural assignment of new, more complex derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary for accurate mass determination and confirmation of elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, aiding in structural confirmation.
Single-Crystal X-ray Diffraction: This technique provides definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and conformational details. mdpi.comnih.gov This data is invaluable for understanding structure-activity relationships and for computational modeling studies.
Chromatographic Methods: The development of robust High-Performance Liquid Chromatography (HPLC) methods is essential for assessing the purity of synthesized compounds and for studying their stability under various conditions. Chiral chromatography will be necessary for separating enantiomers of derivatives substituted at the C-5 position.
Application of this compound as Chemical Biology Probes and Tools
The rigid adamantane cage serves as an excellent scaffold for the development of chemical probes to investigate biological pathways. nih.gov Its well-defined three-dimensional structure allows for the precise spatial orientation of appended functional groups.
Future work could involve transforming this compound into a versatile molecular tool by:
Attaching Reporter Tags: A linker could be installed, typically on the adamantane cage, to attach fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). These tagged probes would enable researchers to visualize the subcellular localization of the compound's biological target or to isolate the target protein from cell lysates for identification.
Developing Photoaffinity Labels: Introduction of a photoreactive group (e.g., an azido (B1232118) or diazirine group) would create a probe capable of covalently binding to its target upon photoactivation. This is a powerful technique for irreversibly labeling and identifying specific binding partners in a complex biological system.
Use in Fragment-Based Drug Discovery: The core compound itself can be used as a starting fragment in screening campaigns against various protein targets. The adamantane group provides a strong anchoring point in lipophilic pockets, which can then be elaborated upon to achieve high-affinity binders. publish.csiro.au
Scalable Synthetic Methodologies for Future Research Needs
For extensive biological evaluation and potential future development, efficient and scalable synthetic routes to this compound and its derivatives are required. Current laboratory-scale syntheses of related compounds often utilize multi-step procedures that may not be suitable for large-scale production. mdpi.comukzn.ac.za
Future research in synthetic methodology should aim to:
Optimize the Hydantoin Ring Formation: Investigating modern variations of classic reactions like the Bucherer-Bergs or Urech hydantoin synthesis, starting from adamantane-containing precursors like 1-aminoadamantane or adamantane-1-carboxyaldehyde. mdpi.comukzn.ac.za Microwave-assisted synthesis could be explored to reduce reaction times and improve yields.
Develop Convergent Synthetic Routes: Designing synthetic strategies where the adamantane and substituted hydantoin fragments are prepared separately and then coupled in a late-stage reaction. This approach offers modularity and flexibility for creating a diverse library of derivatives.
Ensure Precursor Availability: Improving the scalability of the synthesis of key starting materials, such as functionalized 1-aminoadamantanes, is critical. researchgate.net Developing more efficient methods for adamantane functionalization will be a key enabling step. One reported method involves reacting adamantane-1-carbohydrazide (B96139) with an isothiocyanate followed by cyclization in aqueous sodium hydroxide. nih.govnih.gov A similar approach using an isocyanate could provide a direct route to the imidazolidine-2,4-dione core.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Adamantan-1-yl-imidazolidine-2,4-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving adamantane derivatives and imidazolidine precursors. For instance, refluxing adamantane-1-carbohydrazide with isothiocyanate derivatives in ethanol, followed by alkaline hydrolysis and acidification, yields crystalline products (90% yield) . Key variables include reflux duration (1–12 hours), solvent choice (ethanol or trifluoroacetic acid), and purification via recrystallization from aqueous ethanol . Monitoring reaction progress using NMR (e.g., adamantane-H signals at δ 1.64–2.20 ppm) ensures intermediate formation .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution and NMR are critical for structural confirmation. Key NMR signals include adamantane protons (δ 1.64–2.20 ppm) and aromatic protons (δ 7.04–7.63 ppm), while NMR confirms carbonyl (C=O, ~164 ppm) and thiocarbonyl (C=S, ~154 ppm) groups . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm) .
Q. What are the common side products formed during synthesis, and how can they be identified and mitigated?
- Methodological Answer : Side products like diketone derivatives (e.g., 2-(1-adamantyl)-2,3-dihydronaphthoquinone-1,4) may form under acidic conditions . These can be identified via TLC monitoring and differentiated by distinct melting points (e.g., 241–243°C for the target compound vs. 436–438 K for triazole-thione analogs) . Purification via column chromatography (silica gel, ethyl acetate/hexane) or selective crystallization minimizes impurities .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve discrepancies in structural data for adamantane-containing heterocycles?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths (e.g., C–C: 1.50–1.54 Å) and angles, resolving ambiguities in planar vs. non-planar ring conformations . For example, SHELX analysis revealed dihedral angles of 86.90° between the triazole and adamantyl groups in related compounds, confirming steric effects . Hydrogen bonding (N–H⋯S, R_2$$^2(8) motifs) and weak interactions (C–H⋯π) are mapped using SHELXPRO .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Methodological Answer : Centrosymmetric dimers formed via N–H⋯S hydrogen bonds enhance thermal stability (e.g., melting points >240°C) . Weak C–H⋯O/S interactions (3.2–3.5 Å) contribute to supramolecular chain formation, affecting solubility and crystallinity . Computational tools (Mercury, CrystalExplorer) visualize these networks, guiding polymorphism studies .
Q. What computational methods (e.g., DFT) are suitable for studying electronic structure and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For adamantane hybrids, B3LYP/6-311+G(d,p) optimizes geometry and evaluates charge distribution on sulfur and carbonyl groups, correlating with antimicrobial activity . Molecular docking (AutoDock Vina) assesses binding to targets like Aurora-A kinase, guiding pharmacophore design .
Data Contradiction Analysis
Q. How can conflicting reports on adamantane derivative reactivity be reconciled?
- Methodological Answer : Divergent results in adamantylation (e.g., diketone vs. hydroxylated products) arise from solvent polarity and acid catalysts . For example, trifluoroacetic acid promotes diketone formation, while milder conditions favor hydroxyl retention. Systematic variation of reaction parameters (temperature, catalyst) with GC-MS monitoring identifies dominant pathways .
Q. Why do crystallographic studies show variability in adamantane ring conformations?
- Methodological Answer : Disorder in adamantyl groups (e.g., C–C bond length variations up to 0.006 Å) stems from high symmetry and thermal motion . High-resolution data (Cu-Kα, 100 K) combined with TWINABS for twin correction improves refinement accuracy .
Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space group | ||
| -factor | 0.046 | |
| Dihedral angle (triazole) | 86.90° (vs. phenyl) | |
| Hydrogen bond (N–H⋯S) | 2.85 Å, 156° |
Table 2 : Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux time | 1–2 hours | Maximizes purity |
| Solvent | Ethanol | Prevents side products |
| NaOH concentration | 10% | Enhances hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
